A-836339
Overview
Description
A-836339 is a synthetic cannabinoid developed by Abbott Laboratories. It acts as a potent and selective agonist of the G-protein-coupled cannabinoid receptor CB2. The compound is known for its analgesic, anti-inflammatory, and anti-hyperalgesic effects, making it a candidate for pain management .
Mechanism of Action
A-836339, also known as N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide or N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide, is a potent cannabinoid receptor full agonist .
Target of Action
This compound primarily targets the cannabinoid receptor CB2 . This receptor is a G-protein-coupled receptor distributed in central and peripheral tissues, including immunocytes and the gastrointestinal (GI) tract .
Mode of Action
This compound acts as a potent and selective agonist of the CB2 receptor . It exhibits high potencies at CB2 and selectivity over CB1 receptors . The Ki values are 0.64 nM at CB2 vs 270 nM at the psychoactive CB1 receptor .
Biochemical Pathways
The activation of CB2 receptors by this compound influences anti-oxidative pathways in the stomach . This activation results in the enhancement of catalase (CAT) and superoxide dismutase (SOD) activities, and a reduction in H2O2 levels .
Result of Action
This compound exhibits selective analgesic, anti-inflammatory, and anti-hyperalgesic effects at low doses . Its high efficacy at both CB1 and CB2 targets results in typical cannabis-like effects appearing at higher doses, despite its low binding affinity for CB1 .
Biochemical Analysis
Biochemical Properties
A-836339 acts as a potent and selective agonist of a G-protein-coupled cannabinoid receptor CB2 . It is a candidate as a medicine that might be effective for pain control . In addition, this compound is a useful tool to study the CB2 receptor pharmacology and potential effects of the CB2 receptor modulation for the treatment of pain in preclinical animal models .
Cellular Effects
The cellular effects of this compound are primarily mediated through its interaction with the CB2 receptor. It has been shown to exhibit analgesic, anti-inflammatory, and anti-hyperalgesic effects in various cellular models . At higher doses, this compound also decreases spontaneous locomotor activities, consistent with CB1 activation .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its action as a full agonist at the CB2 receptor . It has a high affinity for the CB2 receptor, with a Ki value of 0.64 nM . This interaction leads to the activation of the CB2 receptor and subsequent downstream signaling pathways.
Dosage Effects in Animal Models
In animal models, this compound has shown to exhibit dose-dependent effects. At low doses, it exhibits selective analgesic, anti-inflammatory, and anti-hyperalgesic effects . At higher doses, it results in typical cannabis-like effects, despite its low binding affinity for the CB1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A-836339 involves the formation of N-[3-(2-methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide. The process typically includes the following steps:
Formation of the thiazole ring: This involves the reaction of 2-methoxyethylamine with 4,5-dimethylthiazole-2-carboxylic acid under acidic conditions.
Cyclopropanation: The resulting thiazole derivative is then reacted with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a base to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography and mass spectrometry are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: A-836339 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The thiazole ring and cyclopropane moiety can undergo substitution reactions with suitable reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
A-836339 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the pharmacology of cannabinoid receptors, particularly CB2.
Biology: The compound is employed in research related to neuroinflammation and neurodegenerative diseases.
Medicine: this compound is investigated for its potential in pain management and anti-inflammatory therapies.
Industry: It is used in the development of new therapeutic agents targeting cannabinoid receptors .
Comparison with Similar Compounds
AM1241: Another CB2-selective agonist with similar analgesic properties.
JWH-133: A potent CB2 agonist known for its anti-inflammatory effects.
HU-308: A selective CB2 agonist with applications in pain management and inflammation.
Uniqueness: A-836339 is unique due to its high selectivity for the CB2 receptor over the CB1 receptor, which minimizes psychoactive effects commonly associated with CB1 activation. This selectivity makes it a promising candidate for therapeutic applications targeting pain and inflammation without significant central nervous system side effects .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-10-11(2)21-14(18(10)8-9-20-7)17-13(19)12-15(3,4)16(12,5)6/h12H,8-9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGIMVBQKSRTGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC(=O)C2C(C2(C)C)(C)C)N1CCOC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601010006 | |
Record name | [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601010006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959746-77-1 | |
Record name | A-836339 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959746771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601010006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-836339 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Y1J258EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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